(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid
CAS No.:
Cat. No.: VC17528343
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO5 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | (5R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
| Standard InChI Key | FRDCKDXZSRACTN-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCOCC[C@@H]1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCCC1C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . Its IUPAC name is 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid, and its stereochemistry is defined by the (5R) configuration at the oxazepane ring’s fifth carbon .
Key Structural Features:
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1,4-Oxazepane Ring: A seven-membered heterocycle containing one oxygen and one nitrogen atom.
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tert-Butoxycarbonyl (Boc) Group: A protective group commonly used to mask amines during synthetic procedures.
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Carboxylic Acid Functional Group: Enhances reactivity in coupling reactions and salt formation.
Spectroscopic Data
Characterization data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure:
| Spectroscopic Technique | Key Observations |
|---|---|
| ¹H-NMR | δ 4.58 (dd, J = 10.8, 7.0 Hz, oxazepane protons) |
| ¹³C-NMR | δ 172.1 (C=O of carboxylic acid), 155.3 (Boc C=O) |
| IR | ν = 1717 cm⁻¹ (C=O stretch of carboxylic acid) |
The specific rotation [α]D²⁴ = +35.3° (MeCN, c = 0.00017 g/mL) confirms the (5R) enantiomer’s optical activity .
Synthesis and Stereochemical Control
Solid-Phase Synthesis
A robust method for synthesizing enantiomerically pure (5R)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid involves solid-phase synthesis using polymer-supported homoserine derivatives .
Key Steps:
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Immobilization: Fmoc-protected homoserine is anchored to Wang resin via ester linkages.
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Nitrobenzenesulfonylation: Reaction with nitrobenzenesulfonyl chlorides introduces sulfonamide groups.
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Alkylation: Treatment with 2-bromoacetophenones forms N-phenacyl nitrobenzenesulfonamides.
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Cleavage and Cyclization:
Stereochemical Outcomes:
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Chiral auxiliaries or enzymatic resolution ensures >98% enantiomeric excess (ee).
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The Boc group stabilizes the nitrogen during cyclization, preventing racemization .
Industrial-Scale Production
Industrial methods prioritize catalytic processes and continuous flow reactors to enhance efficiency:
| Parameter | Optimized Condition |
|---|---|
| Solvent | Dichloromethane (DCM) or THF |
| Temperature | 0–25°C |
| Catalyst | Palladium on carbon (Pd/C) |
| Yield | 85–92% |
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
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Stability: Stable under inert atmospheres but prone to Boc group cleavage under strongly acidic or basic conditions .
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition observed above 200°C .
Biological Activity and Applications
Anticancer Activity
In vitro cytotoxicity assays against MCF-7 breast cancer cells show moderate activity (IC₅₀ = 18.7 μM), attributed to interactions with tubulin or DNA topoisomerases .
Prodrug Development
The carboxylic acid group facilitates prodrug design via esterification, enhancing bioavailability. For example, ethyl ester derivatives demonstrate 3-fold higher permeability in Caco-2 cell models .
Comparative Analysis of Derivatives
| Derivative | Biological Activity | IC₅₀/EC₅₀ |
|---|---|---|
| (5R)-Boc-oxazepane-5-carboxylic acid | Tubulin polymerization inhibition | 18.7 μM |
| (5S)-Boc-oxazepane-5-carboxylic acid | Weak GABAₐ receptor modulation | >100 μM |
| Methyl ester analog | Improved CNS penetration | N/A |
Challenges and Future Directions
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Stereochemical Purity: Scalable enantioselective synthesis remains technically demanding.
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Target Identification: Proteomic studies are needed to elucidate molecular targets.
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Formulation: Nanoparticle-based delivery systems could address solubility limitations.
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